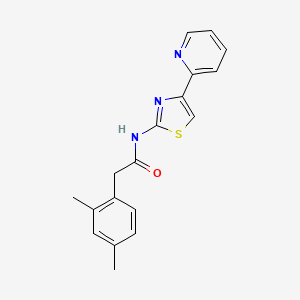

2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-6-7-14(13(2)9-12)10-17(22)21-18-20-16(11-23-18)15-5-3-4-8-19-15/h3-9,11H,10H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSGGMYPYYHOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Coupling with Pyridine: The synthesized thiazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the coupled product with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Therapeutic Potential

The compound has been investigated for its therapeutic properties, particularly in the treatment of diseases such as Alzheimer's disease and malaria. Thiazole derivatives have shown promise in inhibiting cholinesterase activity and reducing amyloid-beta aggregation, which are critical targets in Alzheimer's treatment . Additionally, modifications to the compound have been linked to enhanced antimalarial activity against Plasmodium falciparum, indicating its potential as a lead compound for drug development .

Pesticidal Properties

The compound is also being explored for its potential use in agricultural chemistry, particularly as a pesticide. Its structural features may enhance its effectiveness in pest control applications while minimizing environmental impact . The integration of thiazole and pyridine rings is believed to contribute to improved bioactivity against various agricultural pests.

Research Insights

Studies indicate that compounds with similar structures can lead to higher crop yields and reduced reliance on traditional chemical pesticides, promoting sustainable agricultural practices .

Advanced Materials Development

In material science, the unique properties of 2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide are being investigated for the development of advanced materials. Its stability and resistance to environmental factors make it a candidate for creating durable polymers and coatings .

Potential Applications

The compound's application in material science could extend to protective coatings and materials used in harsh environments, enhancing their longevity and performance.

Enzyme Interaction Studies

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Understanding these interactions can lead to breakthroughs in biochemistry and molecular biology, providing insights into how similar compounds can affect biological systems at a molecular level .

Case Studies

Several studies have demonstrated the effectiveness of thiazole derivatives in modulating enzyme activity, which could pave the way for new therapeutic strategies targeting metabolic disorders .

Biomarker Identification

The compound is being evaluated for its role in developing diagnostic tools aimed at identifying specific biomarkers associated with various diseases. This application could enhance disease detection and monitoring capabilities .

Research Developments

Ongoing research is focusing on how modifications to the compound's structure can improve specificity and sensitivity in diagnostic assays.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in inflammatory pathways can result in anti-inflammatory effects, while its binding to DNA or proteins can lead to anticancer activity. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Substituent Variations on the Phenyl Ring

- GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Replacing the 2,4-dimethylphenyl group with a 4-fluorophenyl reduces steric bulk and introduces an electron-withdrawing group. This modification may alter binding affinity to targets like Mycobacterium tuberculosis enzymes, as fluorinated analogs are common in antitubercular agents .

- Compound 15 (2-((2,4-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide): The 2,4-dimethylphenyl group is attached via an amino linker rather than directly to the acetamide. The addition of a coumarin moiety shifts activity toward α-glucosidase inhibition, highlighting the role of auxiliary heterocycles in modulating biological targets .

B. Variations in the Thiazole Substituent

- N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) : A 4-methylthiazole group replaces the pyridin-2-yl substituent, simplifying the structure. This analog demonstrates broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL), suggesting that bulky substituents like pyridine may reduce antimicrobial efficacy but improve selectivity for eukaryotic targets .

Physicochemical Properties

- Melting Points: Compounds with electron-donating groups (e.g., methoxy, methyl) typically exhibit higher melting points due to increased crystallinity. For example: Compound Melting Point (°C) Molecular Weight (g/mol) Target Compound Not Reported ~350 (estimated) GSK1570606A Not Reported ~330 Compound 15 188–192 406.20 N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide Not Reported ~290

Biological Activity

The compound 2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (CAS No. 30235-28-0) is a heterocyclic compound featuring a thiazole ring, a pyridine moiety, and an acetamide functional group. This unique structure suggests significant potential for various biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A thiazole ring, known for its biological activity.

- A pyridine group that enhances interaction with biological targets.

- A dimethylphenyl substituent that may influence pharmacological properties.

The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to diverse biological effects. For instance, it has been shown to inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine rings exhibit notable antimicrobial properties. In vitro studies have demonstrated that modifications to the N-aryl amide group linked to the thiazole ring significantly influence antimicrobial activity against various pathogens, including drug-resistant strains .

Table 1: Antimicrobial Activity of Related Thiazole Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 10 µg/mL |

| Compound B | E. coli | 15 µg/mL |

| Compound C | C. albicans | 5 µg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, certain analogs have shown significant cytotoxic effects against various cancer cell lines, including Caco-2 and A549 cells. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring enhance anticancer activity .

Case Study:

In a study involving thiazole derivatives, one compound demonstrated an IC50 value less than that of doxorubicin against both A431 and Bcl-2 Jurkat cell lines, indicating its potential as a chemotherapeutic agent .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | Caco-2 | 20 |

| Compound E | A549 | 15 |

| Compound F | Jurkat | 12 |

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In animal models, certain compounds exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), suggesting their potential utility in treating epilepsy .

Q & A

Q. What are the standard synthetic routes for 2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by coupling with substituted acetamide groups. Key steps include:

- Thiazole ring formation : Using Hantzsch thiazole synthesis with thiourea and α-halo ketones under reflux in ethanol .

- Acetamide coupling : Reacting the thiazole intermediate with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

- Optimization : Reaction conditions (temperature, solvent, catalysts) are adjusted based on TLC monitoring and spectroscopic validation (NMR, IR) to maximize yield (>70%) and purity (>95%) .

Q. Table 1: Reaction Conditions for Key Steps

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Thiazole formation | Ethanol | Reflux | None | 65–75 |

| Acetamide coupling | DCM | RT | Triethylamine | 70–85 |

| Purification | Ethyl acetate | N/A | Column chromatography | 90–95 |

Q. What spectroscopic techniques confirm the compound’s structure, and how are ambiguities resolved?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 368.12) .

- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .

- Ambiguity resolution : 2D NMR (COSY, HSQC) resolves overlapping signals, while X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets?

- Molecular docking : Predict binding affinity to enzymes/receptors (e.g., kinase targets) using software like AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (KD values) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

- In vitro assays : Enzyme inhibition assays (e.g., IC50 determination) with positive controls (e.g., staurosporine for kinases) .

Q. Table 2: Experimental Design for Target Interaction Studies

| Method | Key Parameters | Output Metrics | Reference Technique |

|---|---|---|---|

| Molecular docking | Binding energy (kcal/mol) | Predicted binding poses | |

| SPR | Flow rate, ligand density | KD, kon/koff | |

| ITC | Cell volume, titration steps | ΔH, ΔG, ΔS |

Q. What strategies resolve contradictions in spectral data during characterization?

- Cross-validation : Compare NMR data with analogous compounds (e.g., pyridin-2-yl thiazoles in ).

- Repetition under controlled conditions : Eliminate solvent or temperature artifacts .

- Advanced techniques : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups or LC-MS/MS for fragmentation patterns .

Q. What models evaluate the compound’s pharmacokinetics and toxicity?

- In vitro ADME : Caco-2 cell permeability, microsomal stability assays (e.g., t1/2 in liver microsomes) .

- In vivo models : Rodent studies for bioavailability (%F) and toxicity (LD50) .

- Computational tools : QSAR models predict logP (e.g., 3.2) and CYP450 inhibition risks .

Q. Table 3: Pharmacokinetic Assay Parameters

| Assay | Model System | Key Metrics | Reference |

|---|---|---|---|

| Caco-2 permeability | Human colon cells | Papp (×10⁻⁶ cm/s) | |

| Microsomal stability | Rat liver microsomes | t1/2 (min) | |

| Acute toxicity | Swiss albino mice | LD50 (mg/kg) |

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for acetamide coupling to avoid hydrolysis .

- Data analysis : Use MestReNova for NMR deconvolution and GraphPad Prism for kinetic modeling .

- Ethical compliance : Follow OECD guidelines for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.